2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and nitrogen atoms, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Common reagents used in the synthesis include bromine, chlorine, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The use of advanced analytical techniques ensures the quality and consistency of the final product. Safety measures are also crucial due to the involvement of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide apart from similar compounds is its specific combination of bromine and chlorine atoms, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13Br2Cl2N3O |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2Cl2N3O/c1-9-4-12(17)16(13(18)5-9)21-8-15(24)23-22-7-10-2-3-11(19)6-14(10)20/h2-7,21H,8H2,1H3,(H,23,24)/b22-7+ |
InChI Key |
XKPKVIOEIZHUTK-QPJQQBGISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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